H-D-Dab(N3).HCl
Overview
Description
H-D-Dab(N3).HCl, also known as D-2-amino-4-azidobutanoic acid hydrochloride, is a derivative of the amino acid diaminobutyric acid. This compound is characterized by the presence of an azido group (-N3) attached to the butanoic acid backbone. It is commonly used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(N3).HCl typically involves the azidation of diaminobutyric acid. One common method includes the reaction of diaminobutyric acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or water. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
H-D-Dab(N3).HCl undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Copper(I) catalysts, organic solvents.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Diaminobutyric acid derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
H-D-Dab(N3).HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Utilized in the study of protein modifications and labeling due to its ability to form stable triazole linkages.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Dab(N3).HCl is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are useful in bioconjugation and labeling studies. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
D-2-amino-4-azidobutanoic acid: Similar structure but without the hydrochloride salt.
D-azidohomoalanine: Another azido-containing amino acid derivative.
D-homoAZAL: A related compound with similar chemical properties.
Uniqueness
H-D-Dab(N3).HCl is unique due to its specific combination of the azido group and the hydrochloride salt, which enhances its solubility and reactivity in various chemical and biological applications. This makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[(1R)-3-azido-1-carboxypropyl]azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-AENDTGMFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@H](C(=O)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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